molecular formula C9H12ClNO2 B554969 (S)-Methyl 2-amino-2-phenylacetate hydrochloride CAS No. 15028-39-4

(S)-Methyl 2-amino-2-phenylacetate hydrochloride

Cat. No. B554969
CAS RN: 15028-39-4
M. Wt: 201.65 g/mol
InChI Key: DTHMTBUWTGVEFG-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786163B2

Procedure details

To a stirred solution of (S)-phenylglycine (50 g, 0.3 mol) in MeOH (500 mL) at 0° C. was added thionyl chloride (42.84 g, 0.36 mol) dropwise. After stirring for 2 h, the solvent was concentrated, and the precipitated solid was washed with diethyl ether to afford product 8 (65 g, 97.6%). 1H NMR (400 MHz, D2O) δ 3.70 (s, 3 H), 5.17 (s, 1 H), 7.35-7.41 (m, 5 H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.84 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
97.6%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]([C@H:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:5][CH:6]=1.S(Cl)([Cl:14])=O.[CH3:16]O>>[ClH:14].[CH3:16][O:9][C:8](=[O:10])[CH:7]([NH2:11])[C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C=1C=CC(=CC1)[C@@H](C(=O)O)N
Name
Quantity
42.84 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
WASH
Type
WASH
Details
the precipitated solid was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.COC(C(C1=CC=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.